6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-13-2-4-14(5-3-13)12-21-18(22)11-10-17(20-21)15-6-8-16(19)9-7-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBWUJQDBNSCFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized using hydrazine hydrate to yield the desired dihydropyridazinone compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
- The 2,3-dichlorophenyl substitution in CAS 344282-77-5 increases steric hindrance and lipophilicity, which may limit bioavailability despite stronger receptor affinity .
- Heterocyclic Modifications: The oxadiazole group in CAS 1113108-17-0 introduces hydrogen-bonding capacity, improving target engagement in enzyme inhibition .
Bulk and Solubility :
Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.5–4.0, higher than the indole-containing analog (LogP = 3.18) due to the chlorophenyl group . This may improve membrane permeability but increase metabolic clearance risks.
- Molecular Weight : The target compound (~318.8) adheres more closely to Lipinski’s rule of five (MW < 500) compared to CAS 344282-77-5 (457.8), favoring oral bioavailability .
Biological Activity
6-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : CHClNO
- Molecular Weight : 334.80 g/mol
- CAS Number : 339109-91-0
The structure features a dihydropyridazinone core with substituents that may influence its biological activity. The presence of the 4-chlorophenyl and 4-methylphenyl groups is particularly noteworthy as these substitutions often enhance biological interactions.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, studies have shown that derivatives with electron-withdrawing groups like chlorine at specific positions on the phenyl ring enhance seizure protection in animal models. In particular, compounds featuring a 4-chlorophenyl substitution have demonstrated superior efficacy in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .
Anticancer Activity
The compound's structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds with similar frameworks have shown promising results against human cancer cell lines such as HT-29 and Jurkat cells. The presence of electron-withdrawing groups like chlorine has been associated with increased antiproliferative activity, suggesting that modifications to the aromatic rings can significantly impact efficacy .
Mechanistic Insights
Preliminary mechanistic studies suggest that the biological activity may involve targeting specific biochemical pathways. For example, some derivatives have been shown to inhibit viral DNA replication processes, indicating potential antiviral properties . Additionally, SAR analyses reveal that substituents on the phenyl rings play a crucial role in modulating activity through hydrophobic interactions and hydrogen bonding with target proteins.
Case Studies
-
Anticonvulsant Efficacy :
- A study assessing the anticonvulsant effects of various pyridazinone derivatives found that those with a 4-chlorophenyl group exhibited median effective doses (ED) significantly lower than those without this substitution. This highlights the importance of halogenation in enhancing anticonvulsant activity .
- Cytotoxicity Against Cancer Cells :
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| 4-Chlorophenyl | Increased anticonvulsant activity |
| 4-Methylphenyl | Enhanced cytotoxicity in cancer cells |
| Electron-withdrawing groups | Improved binding affinity to targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
